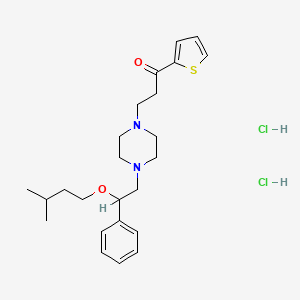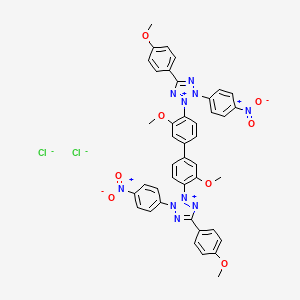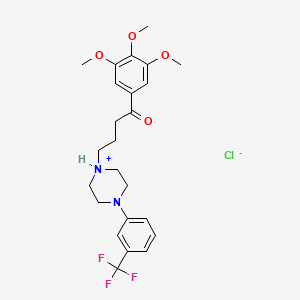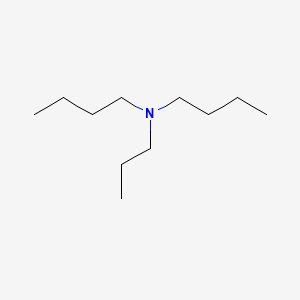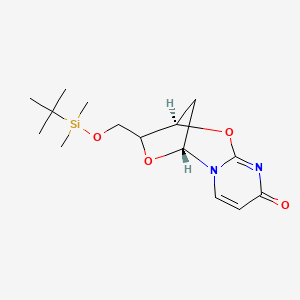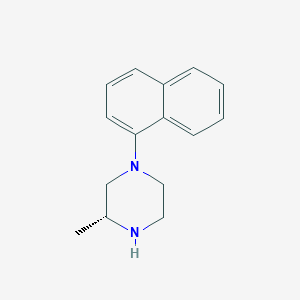
3-Methyl-1-naphthalen-1-yl-piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine: is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. The compound features a piperazine ring substituted with a methyl group at the third position and a naphthalene moiety at the first position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene and piperazine.
Alkylation Reaction: The naphthalene moiety is introduced to the piperazine ring through an alkylation reaction. This involves the reaction of naphthalene with a suitable alkylating agent in the presence of a base.
Methylation: The methyl group is introduced at the third position of the piperazine ring using a methylating agent such as methyl iodide or dimethyl sulfate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine in high purity.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine may involve:
Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Synthesis: Continuous flow synthesis techniques may be employed to enhance the efficiency and yield of the production process.
Automated Purification Systems: Automated systems are used for the purification and isolation of the final product to ensure consistency and quality.
化学反応の分析
Types of Reactions
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or naphthalene moiety are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with hydrogenated functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its activity as a central nervous system stimulant or depressant.
Biological Studies: It is used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
作用機序
The mechanism of action of (3R)-3-Methyl-1-(naphthalen-1-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the central nervous system, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
類似化合物との比較
Similar Compounds
(3R)-3-Methyl-1-(phenyl)piperazine: Similar structure with a phenyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(benzyl)piperazine: Similar structure with a benzyl group instead of a naphthalene moiety.
(3R)-3-Methyl-1-(pyridin-2-yl)piperazine: Similar structure with a pyridine ring instead of a naphthalene moiety.
Uniqueness
(3R)-3-Methyl-1-(naphthalen-1-yl)piperazine is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. The naphthalene ring system can influence the compound’s lipophilicity, binding affinity to molecular targets, and overall pharmacokinetic profile.
特性
分子式 |
C15H18N2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC名 |
(3R)-3-methyl-1-naphthalen-1-ylpiperazine |
InChI |
InChI=1S/C15H18N2/c1-12-11-17(10-9-16-12)15-8-4-6-13-5-2-3-7-14(13)15/h2-8,12,16H,9-11H2,1H3/t12-/m1/s1 |
InChIキー |
VNCLFUNSMLXUGW-GFCCVEGCSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
正規SMILES |
CC1CN(CCN1)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





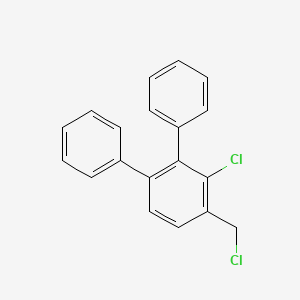
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)


